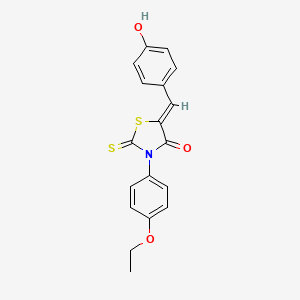acetate](/img/structure/B6060772.png)
methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and has been synthesized using various methods.
科学研究应用
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
作用机制
The mechanism of action of methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its HDAC inhibitory activity. It has also been reported to inhibit the activity of topoisomerase II, which may lead to DNA damage and cell death. methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
实验室实验的优点和局限性
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity in normal cells, making it a potentially safe therapeutic agent. However, methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.
未来方向
There are several future directions for methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate research. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in vivo using animal models of cancer and other diseases. Additionally, methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate could be further modified to improve its potency and selectivity, which may lead to the development of more effective therapeutic agents.
合成方法
Methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate can be synthesized using various methods, including the reaction of 4-amino-1-piperidinecarboxylic acid with phenylacetyl chloride, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-amino-1-piperidinecarboxylic acid with 2-chloro-1-(4-methoxyphenyl)ethanone, followed by cyclization with hydrazine hydrate. Both methods have been reported to yield high purity methyl [6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl](phenyl)acetate.
属性
IUPAC Name |
methyl 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18(23)17(14-8-4-2-5-9-14)21-16(22)12-15(13-19-21)20-10-6-3-7-11-20/h2,4-5,8-9,12-13,17H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKMCAVIMWGTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2C(=O)C=C(C=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-2-phenylacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-1,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060747.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6060750.png)
![N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B6060779.png)
![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)
![5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone](/img/structure/B6060787.png)
![N-(4-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6060791.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B6060796.png)
